REACTION_CXSMILES
|
[OH:1][CH:2]1[C:6]([C:7](=[O:9])[CH3:8])=[CH:5][S:4][CH2:3]1.S(Cl)(Cl)(=O)=O.Cl>C(Cl)Cl>[OH:1][C:2]1[C:6]([C:7](=[O:9])[CH3:8])=[CH:5][S:4][CH:3]=1
|
Name
|
3-hydroxy-4-acetyldihydrothiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CSC=C1C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
During the reaction, nitrogen
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
The end product is isolated from the reaction mixture by the method
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CSC=C1C(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |